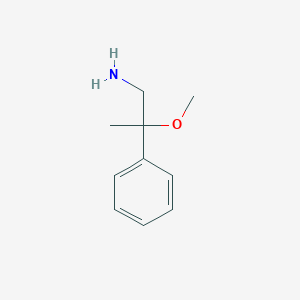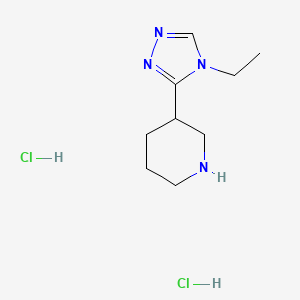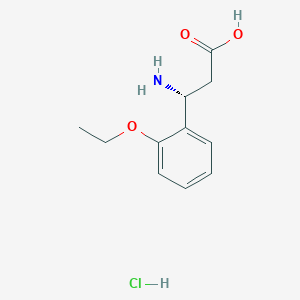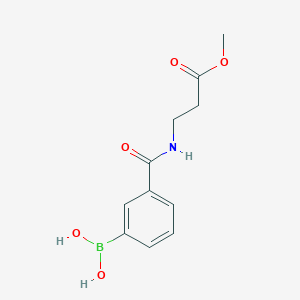
2-Methoxy-2-phenylpropan-1-amine
Übersicht
Beschreibung
“2-Methoxy-2-phenylpropan-1-amine” is an organic compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol . It is a derivative of phenethylamine, a class of compounds that have various roles in the body, including acting as neurotransmitters .
Synthesis Analysis
The synthesis of compounds similar to “2-Methoxy-2-phenylpropan-1-amine” has been reported. Transaminases, enzymes that catalyze the transfer of an amino group from one molecule to another, have been used for the synthesis of disubstituted 1-phenylpropan-2-amine derivatives . The process involves starting from prochiral ketones and using immobilized whole-cell biocatalysts with ®-transaminase activity .
Chemical Reactions Analysis
Amines, such as “2-Methoxy-2-phenylpropan-1-amine”, are known to act as weak organic bases. They can accept a proton from water to form substituted ammonium ions and hydroxide ions . They can also react with acids to form salts .
Wissenschaftliche Forschungsanwendungen
Application 1: Transaminase-Mediated Synthesis of Enantiopure Drug-Like 1-Phenylpropan-2-Amines
- Specific Scientific Field : Organic Chemistry and Technology, Biochemistry, and Pharmacology .
- Summary of the Application : 2-Methoxy-2-phenylpropan-1-amine is used in the transaminase-mediated synthesis of enantiopure drug-like 1-phenylpropan-2-amines . This process is environmentally and economically attractive for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
- Methods of Application or Experimental Procedures : The application involves the use of immobilised whole-cell biocatalysts with ®-transaminase activity . The asymmetric synthesis is optimized to produce the ®-enantiomers with high conversion and enantiomeric excess (ee), while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution .
- Results or Outcomes : After optimization of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
Application 2: β-Methylphenethylamine
- Specific Scientific Field : Organic Chemistry, Biochemistry, and Pharmacology .
- Summary of the Application : 2-Methoxy-2-phenylpropan-1-amine is a positional isomer of the drug amphetamine, with which it shares some properties . In particular, both amphetamine and β-methylphenethylamine are human TAAR1 agonists . This compound is used in the medical field for the treatment of various conditions.
- Methods of Application or Experimental Procedures : β-Methylphenethylamine can be made by the catalytic hydrogenation of 2-phenylpropionitrile with Pd/C in pure anhydrous ethanol containing three equivalents of HCl . The finished product is extracted as the HCl salt .
- Results or Outcomes : β-Methylphenethylamine has been associated with a case of cerebral hemorrhage in a Swedish athlete and first-time user . The female victim with no medical history had taken a Swedish food supplement with 290 mg β-methylphenethylamine per serving before commencing her usual exercises .
Application 3: β-Methylphenethylamine
- Specific Scientific Field : Organic Chemistry, Biochemistry, and Pharmacology .
- Summary of the Application : 2-Methoxy-2-phenylpropan-1-amine is a positional isomer of the drug amphetamine, with which it shares some properties . In particular, both amphetamine and β-methylphenethylamine are human TAAR1 agonists . This compound is used in the medical field for the treatment of various conditions.
- Methods of Application or Experimental Procedures : β-Methylphenethylamine can be made by the catalytic hydrogenation of 2-phenylpropionitrile with Pd/C in pure anhydrous ethanol containing three equivalents of HCl . The finished product is extracted as the HCl salt .
- Results or Outcomes : β-Methylphenethylamine has been associated with a case of cerebral hemorrhage in a Swedish athlete and first-time user . The female victim with no medical history had taken a Swedish food supplement with 290 mg β-methylphenethylamine per serving before commencing her usual exercises .
Safety And Hazards
Zukünftige Richtungen
The future directions for “2-Methoxy-2-phenylpropan-1-amine” and similar compounds could involve further exploration of their synthesis methods, potential applications, and mechanisms of action. For instance, the use of transaminases for the synthesis of disubstituted 1-phenylpropan-2-amine derivatives is an area of active research . Additionally, the potential roles of these compounds as TAAR1 agonists could be further investigated .
Eigenschaften
IUPAC Name |
2-methoxy-2-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(8-11,12-2)9-6-4-3-5-7-9/h3-7H,8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTDPACYVQKADZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693256 | |
| Record name | 2-Methoxy-2-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-2-phenylpropan-1-amine | |
CAS RN |
933721-51-8 | |
| Record name | β-Methoxy-β-methylbenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933721-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-2-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)-piperidin-3-yl]propanoate oxalate](/img/structure/B1452934.png)

![2-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid hydrochloride](/img/structure/B1452937.png)



![3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine](/img/structure/B1452944.png)


![3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride](/img/structure/B1452950.png)

![3-[Ethyl(methyl)amino]propanoic acid hydrochloride](/img/structure/B1452953.png)
